N-methyl-1-(4-pyridinyl)ethanamine diethanedioate
Overview
Description
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is a chemical compound with the molecular formula C12H16N2O8 and a molecular weight of 316.27 g/mol . It is also known by its IUPAC name, N-methyl-1-(pyridin-4-yl)ethan-1-amine dioxalate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-pyridinyl)ethanamine diethanedioate typically involves the reaction of N-methyl-1-(4-pyridinyl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the diethanedioate salt. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: A suitable solvent such as ethanol or methanol
Purity: The final product is usually purified to a high degree, often around 95%.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production
Purification: Techniques such as crystallization or recrystallization to achieve the desired purity
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of N-methyl-1-(4-pyridinyl)ethanone
Reduction: Can yield N-methyl-1-(4-pyridinyl)ethanamine
Substitution: Can produce various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme interactions and receptor binding
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-pyridinyl)ethanamine diethanedioate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors in the nervous system
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(3-pyridinyl)ethanamine diethanedioate
- N-methyl-1-(2-pyridinyl)ethanamine diethanedioate
- N-methyl-1-(4-pyridinyl)propanamine diethanedioate
Uniqueness
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;2*3-1(4)2(5)6/h3-7,9H,1-2H3;2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWLGXNHXCTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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